molecular formula C18H22N2OS B2853099 1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831195-14-3

1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2853099
CAS No.: 831195-14-3
M. Wt: 314.45
InChI Key: WEMBDMBZGRDFSD-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a hydroxypropyl group, a tolyl group, and a tetrahydroquinazoline core with a thione functional group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the hydroxypropyl and tolyl groups. The final step involves the formation of the thione group.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.

    Introduction of Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using toluene derivatives.

    Formation of Thione Group: The thione group is typically formed by reacting the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Thiol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and thione groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler analog without the hydroxypropyl and tolyl groups.

    4(3H)-Quinazolinone: Lacks the thione group but has similar core structure.

    2-Phenylquinazoline: Contains a phenyl group instead of a tolyl group.

Uniqueness

1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of the hydroxypropyl, tolyl, and thione groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(3-hydroxypropyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-6-4-7-14(12-13)17-19-18(22)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBDMBZGRDFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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